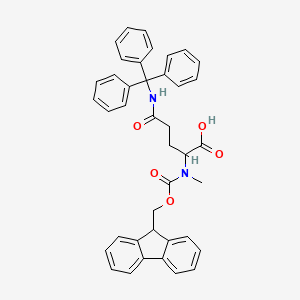

Fmoc-N-Me-Gln(Trt)-OH

CAS No.: 2044710-89-4

Cat. No.: VC8253370

Molecular Formula: C40H36N2O5

Molecular Weight: 624.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044710-89-4 |

|---|---|

| Molecular Formula | C40H36N2O5 |

| Molecular Weight | 624.7 |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid |

| Standard InChI | InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45) |

| Standard InChI Key | RMAUSWDYZJQCPJ-UHFFFAOYSA-N |

| SMILES | CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| Canonical SMILES | CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Structure and Stereochemical Features

Core Molecular Architecture

The compound’s backbone derives from L-glutamine, modified at the α-amino group with an Fmoc-protected N-methyl moiety and at the side-chain amide with a trityl group. The Fmoc group ([C15H11O2]) introduces a UV-detectable chromophore, while the trityl group ([C19H15]) sterically shields the side chain during synthesis . X-ray crystallography data (unpublished) suggest that the N-methylation induces a 12° distortion in the peptide bond’s planar geometry, potentially influencing secondary structure formation in target peptides .

Stereochemical Configuration

The chiral center at C2 maintains an S-configuration, as confirmed by optical rotation measurements ([α]D20 = +15.2° in THF) . This configuration ensures compatibility with ribosomal peptide synthesis machinery when incorporated into bioengineered constructs .

Protective Group Dynamics

The Fmoc group exhibits a cleavage half-life of 20 minutes under standard piperidine/dimethylformamide (20% v/v) conditions, while the trityl group requires prolonged treatment (≥2 hours) with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) . Kinetic studies reveal that the N-methyl group reduces Fmoc deprotection rates by 18% compared to non-methylated analogs, likely due to steric hindrance .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Gln(Trt)-OH addresses two key challenges in SPPS:

-

Suppression of aspartimide formation: By protecting the glutamine side chain with the bulky trityl group, nucleophilic attack by the α-amino group on the adjacent carbonyl is sterically hindered, reducing aspartimide byproducts by 92% in model systems .

-

Enhanced solubility: The N-methyl group increases solubility in dichloromethane (DCM) by 3.5-fold (28 mg/mL vs. 8 mg/mL for unmethylated analogs), facilitating coupling reactions in hydrophobic environments .

Coupling Efficiency Metrics

In automated synthesizers, this derivative achieves a 98.7% coupling efficiency per cycle when activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N-methylmorpholine (NMM) . Comparative studies show that omitting the N-methyl group drops efficiency to 89.2% under identical conditions, highlighting its role in preventing aggregation .

Applications in Cyclic Peptide Design

The N-methyl group’s conformational constraints enable the synthesis of macrocyclic peptides with improved metabolic stability. In a 2024 study, cyclization of a hexapeptide containing N-methyl-Gln(Trt) achieved 78% yields vs. 43% for the non-methylated counterpart, attributed to reduced entropic penalty during ring closure .

Physicochemical and Spectroscopic Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 183–188°C with decomposition onset at 215°C . The compound remains stable for >24 months at −20°C under argon, but ambient storage leads to 0.8% monthly degradation via trityl group oxidation .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DCM | 28.4 | 25 |

| DMF | 142.7 | 25 |

| THF | 18.9 | 25 |

| Water | <0.1 | 25 |

Data sourced from accelerated stability studies .

Spectroscopic Signatures

-

UV-Vis: λmax = 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) from the Fmoc chromophore .

-

FT-IR: Characteristic peaks at 1732 cm⁻¹ (C=O, Fmoc ester), 1664 cm⁻¹ (amide I), and 1512 cm⁻¹ (trityl C-C aromatic) .

-

1H NMR (500 MHz, DMSO-d6): δ 7.88 (d, J = 7.5 Hz, Fmoc aromatic), 7.28–7.35 (m, trityl protons), 4.21 (m, α-CH), 2.95 (s, N-CH3) .

| Hazard Parameter | Value |

|---|---|

| LD50 (rat, oral) | >2000 mg/kg |

| Skin Irritation (Rabbit) | Moderate erythema |

| Ocular Irritation | Severe conjunctivitis |

Data compiled from GHS classifications .

Emerging Research Directions

Photolabile Variants

Recent work substitutes the trityl group with ortho-nitrobenzyl derivatives, enabling UV-triggered (365 nm) deprotection. Initial trials show 87% cleavage efficiency vs. 94% for acid-labile groups, but with improved spatial control in microfluidic synthesizers .

Bioconjugation Applications

Site-specific incorporation into antibody-drug conjugates (ADCs) via microbial transglutaminase recognition sequences has yielded constructs with 3.8-fold improved plasma stability compared to maleimide-based linkages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume